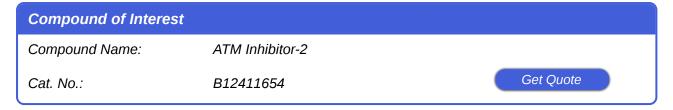


# An In-depth Technical Guide to ATM Inhibitor-2 (AZD0156)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ATM Inhibitor-2**, also known as AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in oncology and DNA damage response pathways.

## **Chemical Structure and Properties**

**ATM Inhibitor-2**, with the systematic IUPAC name 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, is a complex heterocyclic molecule. Its identity is confirmed across scientific literature and chemical databases, often referred to as "compound 7" or, more formally, AZD0156.

Chemical Structure:

Chemical structure of ATM Inhibitor-2 (AZD0156)

#### **Physicochemical Properties**

AZD0156 has been optimized from earlier generations of ATM inhibitors to possess improved physicochemical and pharmacokinetic properties, making it suitable for oral administration and in vivo studies.[1]



| Property                                    | Value                       | Reference |
|---|-----------------------------|-----------|
| Molecular Formula                           | C26H31N7O3                  | [2]       |
| Molecular Weight                            | 489.57 g/mol                | [2]       |
| CAS Number                                  | 2769140-29-4                | [2]       |
| Appearance                                  | White to off-white solid    |           |
| Aqueous Solubility (PBS, pH 7.4)            | High                        | [1]       |
| Permeability (Caco-2)                       | Reasonable                  | [1]       |
| Oral Bioavailability (Rat & Dog)            | Good                        | [1]       |
| Plasma Protein Binding (Rat,<br>Dog, Human) | Good levels of unbound drug | [1]       |

## **Potency and Selectivity**

AZD0156 is a highly potent inhibitor of ATM kinase with an IC<sub>50</sub> value of less than 1 nM.[2][3] Its selectivity has been extensively profiled against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, demonstrating a favorable therapeutic window.

| Kinase Target | IC <sub>50</sub> (μM) | Assay Type       | Reference |
|---------------|-----------------------|------------------|-----------|
| ATM           | <0.001 (0.58 nM)      | Enzyme Assay     | [3][4]    |
| ATR           | 6.2                   | Cell-based Assay | [3]       |
| DNA-PK        | 0.14                  | Enzyme Assay     | [3]       |
| mTOR          | 0.61                  | Cell-based Assay | [3]       |
| ΡΙ3Κα         | 1.4                   | Cell-based Assay | [3]       |
| РІЗКβ         | 1.8                   | Enzyme Assay     | [1]       |
| РІЗКу         | 1.1                   | Enzyme Assay     | [1]       |
| ΡΙ3Κδ         | 0.27                  | Enzyme Assay     | [1]       |

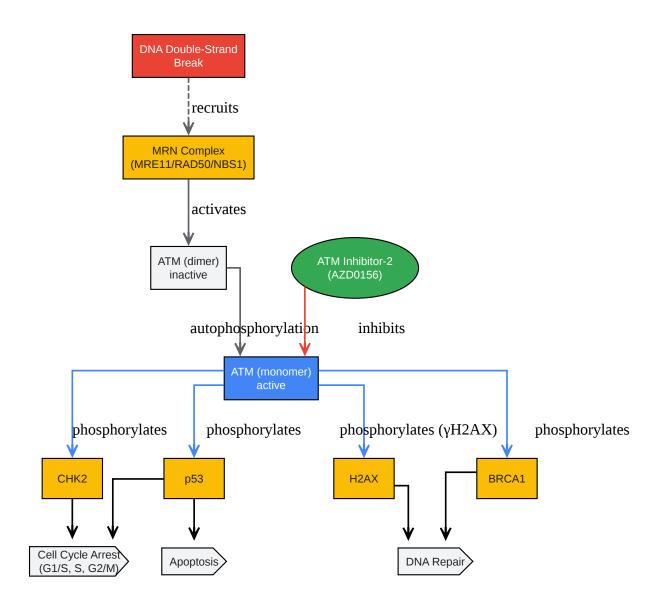


## **Mechanism of Action and Signaling Pathway**

ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that detects and repairs DNA double-strand breaks (DSBs).[5] Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2][6][7][8] By inhibiting ATM, AZD0156 prevents the phosphorylation of these downstream targets, thereby disrupting the DDR pathway. This disruption can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[5]

**ATM Signaling Pathway in DNA Damage Response** 





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ATM signaling pathway in response to DNA double-strand breaks.

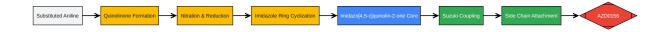
## Synthesis of ATM Inhibitor-2 (AZD0156)

The synthesis of AZD0156 involves a multi-step process centered around the construction of the core imidazo[4,5-c]quinolin-2-one scaffold. While a detailed, step-by-step protocol from a singular source is proprietary, the general synthetic strategy can be inferred from publications



on related compounds.[1][9][10][11][12] The key steps typically involve the formation of a substituted quinoline, followed by nitration, reduction, and subsequent cyclization to form the imidazole ring. The final steps involve Suzuki coupling to introduce the pyridine moiety and subsequent alkylation to attach the dimethylaminopropoxy side chain.

#### **General Synthetic Workflow**



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Generalized synthetic workflow for AZD0156.

### **Experimental Protocols**

The following are representative protocols for the characterization of ATM inhibitors like AZD0156.

## In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to determine the potency of kinase inhibitors.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

#### Materials:

- Recombinant human ATM kinase
- LanthaScreen™ Eu-anti-tag antibody
- Kinase tracer
- AZD0156 (or other test compounds)



- · Assay buffer
- 384-well microplates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of AZD0156 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Kinase/Antibody Mixture: Prepare a solution containing the ATM kinase and the Eu-labeled antibody in assay buffer.
- Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the fluorescent tracer.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration.
  Determine the IC<sub>50</sub> value using a sigmoidal dose-response curve fit.

#### **Cellular ATM Target Inhibition Assay (Western Blot)**

This assay assesses the ability of an inhibitor to block the phosphorylation of ATM substrates in a cellular context.

Principle: Cells are treated with a DNA damaging agent to activate ATM, in the presence or absence of the inhibitor. The phosphorylation status of downstream targets like CHK2 and p53 is then measured by Western blot.

#### Materials:

- Human cancer cell line (e.g., HCT116, MCF7)
- Cell culture medium and supplements



- DNA damaging agent (e.g., etoposide, ionizing radiation)
- AZD0156 (or other test compounds)
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-CHK2, anti-phospho-p53, anti-total-CHK2, anti-total-p53, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- SDS-PAGE gels and blotting equipment

#### Procedure:

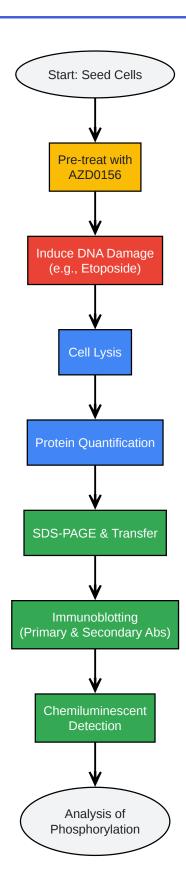
- Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of AZD0156 for 1-2 hours.
- Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 10  $\mu$ M etoposide for 1 hour).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.



• Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation by AZD0156.

## **Experimental Workflow for Cellular Assay**





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Workflow for cellular ATM target inhibition assay.



#### Conclusion

**ATM Inhibitor-2** (AZD0156) is a potent, selective, and orally bioavailable small molecule inhibitor of ATM kinase. Its well-defined chemical structure and favorable physicochemical properties make it a valuable tool for investigating the DNA damage response and a promising candidate for clinical development as a cancer therapeutic, particularly in combination with DNA-damaging agents. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

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